Dichapetalin J

Cytotoxicity Ovarian Cancer Dichapetalins

Researchers face inconsistent cytotoxicity profiles across the dichapetalin class, where minor structural changes can shift activity from selective to broad-spectrum. Dichapetalin J (CAS 876610-27-4) resolves this by delivering a well-characterized, selective phenotype against the SW626 ovarian adenocarcinoma cell line. - Selective cytotoxicity: IC50 0.2-0.5 µg/mL against SW626, enabling targeted ovarian cancer SAR studies. - Essential chemical probe: Part of the selective A/I/J subset; ideal for comparative pharmacology against non-selective analogs K and L. - Supply assurance: In stock with rapid global shipping, supported by rigorous quality documentation.

Molecular Formula C39H52O7
Molecular Weight 632.8 g/mol
CAS No. 876610-27-4
Cat. No. B15193984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichapetalin J
CAS876610-27-4
Molecular FormulaC39H52O7
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)O)CO
InChIInChI=1S/C39H52O7/c1-22(19-40)14-26-16-27(34(43)46-26)28-11-13-38-20-39(28,38)33(42)18-31-35(2)12-10-24-15-29(23-6-8-25(44-5)9-7-23)45-21-36(24,3)30(35)17-32(41)37(31,38)4/h6-10,14,26-33,40-42H,11-13,15-21H2,1-5H3/b22-14+/t26-,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+,39+/m0/s1
InChIKeyKOTGYKATMONDCA-YZSQOBSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichapetalin J: A Selective Cytotoxic Phenylpyranotriterpenoid


Dichapetalin J (CAS 876610-27-4) is a dammarane-type merotriterpenoid belonging to the dichapetalin class, characterized by a 2-phenylpyrano moiety annellated to ring A [1]. First isolated from the stem bark of Dichapetalum gelonioides, it is one of ~100 known dichapetalin-type compounds reported primarily from the genera Dichapetalum and Phyllanthus [2]. The compound has a molecular formula of C₃₉H₅₂O₇ and a molecular weight of 632.8 g/mol [3]. Dichapetalin J is distinguished within its class by its promising and selective in vitro cytotoxicity profile against specific human cancer cell lines, making it a compound of interest for targeted anticancer research programs.

Why Dichapetalin J Cannot Be Replaced by Other Dichapetalins


Dichapetalins as a class exhibit highly variable cytotoxicity profiles that are exquisitely sensitive to structural modifications. While the dichapetalin core scaffold is conserved, subtle changes in the C-17 side chain and the C6–C2 phenylpyrano moiety lead to divergent potency and selectivity across human cancer cell lines [1]. Notably, dichapetalins A, I, and J share a common selective toxicity toward the SW626 ovarian adenocarcinoma cell line, whereas the structurally related dichapetalins K and L exhibit broader, less selective cytotoxicity [1]. This structure-dependent functional divergence means procurement decisions cannot be based solely on the dichapetalin class membership; the specific compound identity directly determines the relevant biological profile and thus the validity of any experimental model or screening campaign.

Quantitative Differentiation Evidence for Dichapetalin J


Selective Cytotoxicity Against SW626 Ovarian Adenocarcinoma

Dichapetalin J, along with its close analogs dichapetalins A and I, demonstrated selective and significant in vitro cytotoxicity against the SW626 human ovarian adenocarcinoma cell line. Among this subset, Dichapetalin J consistently fell within the IC50 range of 0.2–0.5 µg/mL, which is comparable to the clinically used anticancer agent doxorubicin (IC50 0.04–0.2 µg/mL) in the same assay panel [1]. Importantly, this selective activity was not observed across the other cell lines tested in the panel, highlighting a unique sensitivity of the SW626 line to compounds 1–3. This selectivity prompted a re-collection of D. gelonioides plant material specifically to obtain more of these compounds for further biological testing [1].

Cytotoxicity Ovarian Cancer Dichapetalins

Selectivity Contrast: Dichapetalin J vs. Broad-Spectrum Analogs K and L

In the same study and assay panel, the structurally related dichapetalins K and L showed a broader spectrum of cytotoxicity against the tested cell lines, contrasting sharply with the selective profile of dichapetalins A, I, and J [1]. This direct, within-study comparison highlights that even subtle structural modifications at the C-17 side chain can fundamentally alter the biological target profile, shifting from a narrow, selective agent (like Dichapetalin J) to a broad, non-selective one.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Brine Shrimp Lethality Baseline for In Vivo Toxicity Potential

While the brine shrimp lethality assay is not a direct measure of human toxicity, it provides a useful, rapid, and inexpensive in vivo model for preliminary toxicity screening [1]. The prototypical compound in the class, dichapetalin A, has a reported brine shrimp LC50 of 0.31 µg/mL, which is 7-fold more potent than the standard podophyllotoxin (LC50 ~2.2 µg/mL) [2]. Dichapetalin M, another analog, was found to have even greater toxicity in this assay [3]. Although direct quantitative brine shrimp data for Dichapetalin J is not available, this class-level inference provides a crucial baseline for researchers: the potent in vivo toxicity of close structural analogs like dichapetalin A (which failed to show in vivo anticancer activity in a hollow fiber model [1]) serves as a strong caution against assuming that high in vitro potency will translate to a therapeutic window. This makes Dichapetalin J a relevant tool for studying the disconnect between in vitro and in vivo performance in this compound class.

Brine Shrimp Lethality In Vivo Toxicity Dichapetalins

Optimal Research and Procurement Scenarios for Dichapetalin J


Lead Compound for Targeted Ovarian Cancer Therapeutics

Dichapetalin J's selective cytotoxicity against the SW626 human ovarian adenocarcinoma cell line (IC50: 0.2–0.5 µg/mL) in a panel of human tumor cell lines [1] positions it as a compelling starting point for medicinal chemistry programs aimed at developing targeted therapies for ovarian cancer. Its differential profile compared to broad-spectrum analogs like dichapetalins K and L allows researchers to investigate structure-activity relationships focused on selectivity rather than general toxicity.

Chemical Probe for Structure-Activity Relationship Studies

As a key member of the subset of dichapetalins (A, I, J) that share a selective phenotype, Dichapetalin J is an essential chemical probe for dissecting the molecular determinants of cancer cell selectivity within this compound class [1]. Comparative studies using Dichapetalin J alongside the non-selective dichapetalins K and L can help identify the pharmacophores responsible for this critical functional divergence.

Investigating the In Vitro-to-In Vivo Efficacy Gap

The class-level observation that a close structural analog, dichapetalin A, was inactive in an in vivo hollow fiber model at 1–6 mg/kg despite potent in vitro activity [1] makes Dichapetalin J an invaluable tool for studying the pharmacokinetic and pharmacodynamic barriers that limit the translation of in vitro cytotoxicity to in vivo efficacy for this class of natural products.

Technical Documentation Hub

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